2-[3-(Hydroxymethyl)phenoxy]acetamide
Description
2-[3-(Hydroxymethyl)phenoxy]acetamide is a synthetic acetamide derivative featuring a hydroxymethyl (-CH$_2$OH) substituent at the 3-position of the phenoxy ring.
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-4,11H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFQDDMBPQMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)phenoxy]acetamide typically involves the reaction of 3-(hydroxymethyl)phenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-[3-(Carboxymethyl)phenoxy]acetamide.
Reduction: 2-[3-(Hydroxymethyl)phenoxy]ethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-[3-(Hydroxymethyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and acetamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl vs.
- Biological Activity: Purine-linked analogs () exhibit potent receptor binding, while brominated derivatives () show antimicrobial activity.
Antimicrobial Activity
- Schiff Base Derivatives (e.g., 2-(4-bromo-3-methylphenoxy)-N-(thiazolidinone)acetamide): Demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 12.5–25 μg/mL) . The hydroxymethyl analog may offer improved cell permeability due to reduced steric hindrance.
Receptor Targeting
- A2A Adenosine Receptor Agonists: N-cyclobutyl analogs () showed submicromolar EC$_{50}$ values, highlighting the phenoxy-acetamide scaffold’s versatility. The hydroxymethyl group could modulate selectivity via polar interactions with receptor residues.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition: Cyclo-(Pro-Ile) from (IC$_{50}$: 11.76 μg/mL) suggests that polar groups like hydroxymethyl may enhance binding to AChE’s catalytic site, though direct data for this compound are needed.
Biological Activity
2-[3-(Hydroxymethyl)phenoxy]acetamide (CAS No. 774195-26-5) is an organic compound with notable biological activities, particularly in antimicrobial and antioxidant domains. Its structure comprises a hydroxymethyl group attached to a phenoxyacetamide moiety, which contributes to its unique interactions within biological systems. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
This compound has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. The synthesis typically involves the reaction of 3-(hydroxymethyl)phenol with chloroacetamide in the presence of a base like potassium carbonate, utilizing an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
Synthetic Route Overview
- Reactants : 3-(Hydroxymethyl)phenol and chloroacetamide
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Conditions : Elevated temperature
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Pseudomonas aeruginosa. In studies focusing on type III secretion system (T3SS) inhibitors, this compound demonstrated efficacy in reducing abscess formation in murine models infected with P. aeruginosa by inhibiting the T3SS, which is crucial for bacterial virulence .
Table 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa
| Compound | Activity Level | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Inhibition of T3SS |
| Phenoxyacetamide derivatives | Varies | Structural analogs with similar action |
Antioxidant Activity
The compound also possesses antioxidant properties, which have been linked to its ability to scavenge free radicals and inhibit oxidative stress in cellular environments. This activity is particularly relevant in the context of preventing cellular damage and inflammation.
The biological effects of this compound are attributed to its structural components:
- Hydroxymethyl Group : Facilitates hydrogen bonding interactions with biological targets.
- Acetamide Moiety : May influence enzyme inhibition and receptor binding.
These interactions can modulate various biochemical pathways, enhancing or inhibiting specific biological functions.
Case Studies and Research Findings
-
Study on T3SS Inhibition :
A study investigated the effects of phenoxyacetamide inhibitors, including this compound, on P. aeruginosa infections. The findings revealed that these compounds significantly reduced abscess size and improved immune clearance in infected mice, highlighting their potential as therapeutic agents against multidrug-resistant bacteria . -
Antioxidant Studies :
In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in cultured cells. The compound's ability to mitigate oxidative damage suggests potential applications in treating diseases linked to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
